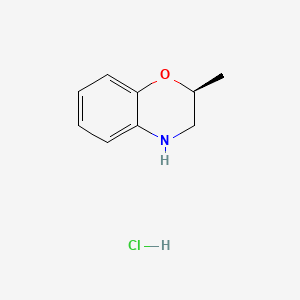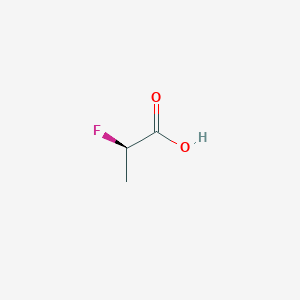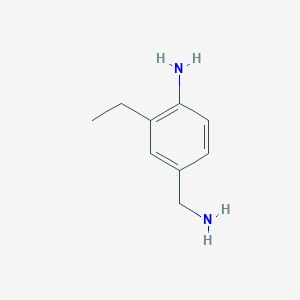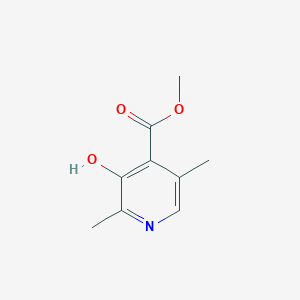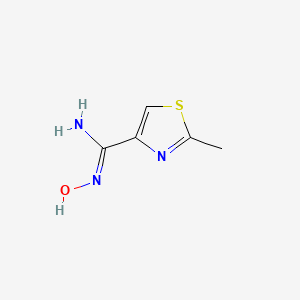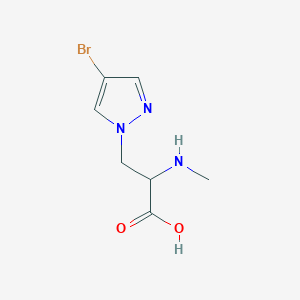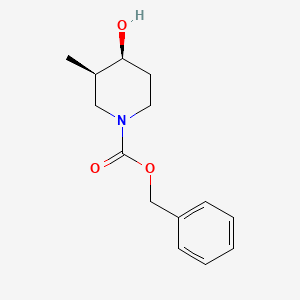
Benzyl cis-4-hydroxy-3-methylpiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate is a chemical compound with a unique structure that makes it valuable in various scientific research applications. This compound is characterized by its piperidine ring, which is a common structural motif in many biologically active molecules.
Métodos De Preparación
The synthesis of rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate typically involves several steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable piperidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring.
Methylation: Introduction of the methyl group at the 3-position.
Carboxylation: Introduction of the carboxylate group at the 1-position.
Benzylation: Introduction of the benzyl group to complete the synthesis.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of specific catalysts and reaction conditions to facilitate the reactions.
Análisis De Reacciones Químicas
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to reduce other functional groups present.
Substitution: The benzyl group can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperidine derivatives on biological systems.
Industry: It can be used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds with target molecules, while the piperidine ring can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate: Similar structure but different functional groups.
rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate: Similar structure but different stereochemistry.
The uniqueness of rac-benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C14H19NO3 |
|---|---|
Peso molecular |
249.30 g/mol |
Nombre IUPAC |
benzyl (3R,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C14H19NO3/c1-11-9-15(8-7-13(11)16)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13,16H,7-10H2,1H3/t11-,13+/m1/s1 |
Clave InChI |
OAWJJFYEWGRHNA-YPMHNXCESA-N |
SMILES isomérico |
C[C@@H]1CN(CC[C@@H]1O)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC1CN(CCC1O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[2-(diphenylamino)-3-(2-{1-ethyl-1H,2H-naphtho[1,2-d][1,3]thiazol-2-ylidene}ethylidene)cyclopent-1-en-1-yl]ethenyl}-1-ethylnaphtho[1,2-d][1,3]thiazol-1-ium perchlorate](/img/structure/B13495243.png)
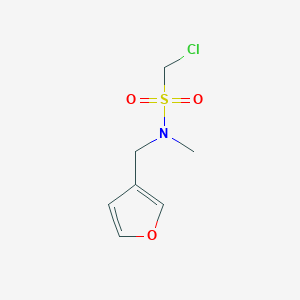
![5-[(3-Amino-4-methyl-pentyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13495258.png)
